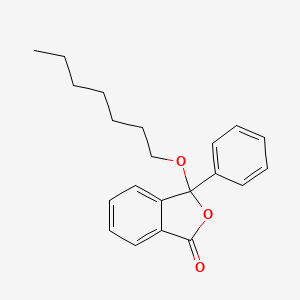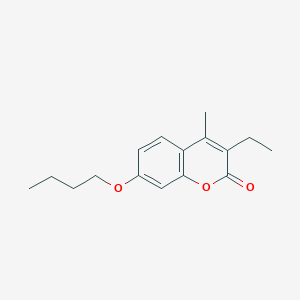![molecular formula C12H15N3O3 B5213669 N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5213669.png)
N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide, also known as MPAA, is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects, as well as potential applications in research.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of apoptosis in cancer cells. N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been found to inhibit the activity of ribosomes, which are responsible for protein synthesis, and has been shown to induce the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been found to have various biochemical and physiological effects. In addition to its anticancer activity, N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been shown to exhibit anti-inflammatory activity, and has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide in lab experiments is its potential anticancer activity, which could make it a valuable tool for cancer research. However, one limitation of using N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide is its potential toxicity, which could limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide. One area of interest is the development of N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide derivatives with improved anticancer activity and reduced toxicity. Another potential direction is the investigation of the mechanism of action of N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide, which could lead to a better understanding of its potential uses in scientific research. Additionally, further studies could be conducted to explore the anti-inflammatory activity of N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide, and its potential use in the treatment of inflammatory diseases.
Métodos De Síntesis
N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide is synthesized through a multi-step process that involves the reaction of 2-methoxybenzaldehyde with isopropylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with ethyl chloroacetate to form the final product, N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been studied for its potential use in scientific research, particularly in the field of cancer research. This compound has been found to exhibit anticancer activity in vitro, and has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-N'-(propan-2-ylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-8(2)14-15-12(17)11(16)13-9-6-4-5-7-10(9)18-3/h4-7H,1-3H3,(H,13,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHNIADQBVFHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(=O)NC1=CC=CC=C1OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N'-(propan-2-ylideneamino)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5213597.png)

![1-acetyl-4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5213607.png)

![methyl N-[[2-({N-[(benzyloxy)carbonyl]-beta-alanyl}amino)-5-bromophenyl](phenyl)methyl]glycinate](/img/structure/B5213617.png)
![N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5213622.png)
![5-{[(2-furylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213625.png)

![9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B5213636.png)
![1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine](/img/structure/B5213637.png)

![[1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5213652.png)
amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5213680.png)
